5-(4-Bromophenyl)-2-fluoro-3-(trifluoromethyl)furan
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Overview
Description
5-(4-Bromophenyl)-2-fluoro-3-(trifluoromethyl)furan is an organic compound belonging to the furan family This compound is characterized by the presence of a bromophenyl group, a fluorine atom, and a trifluoromethyl group attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-2-fluoro-3-(trifluoromethyl)furan typically involves the following steps:
Fluorination: The addition of a fluorine atom to the furan ring.
Trifluoromethylation: The incorporation of a trifluoromethyl group into the furan ring.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of solvents, temperature control, and waste management.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-2-fluoro-3-(trifluoromethyl)furan can undergo various chemical reactions, including:
Oxidation: Conversion of the furan ring to a more oxidized state.
Reduction: Reduction of the bromophenyl group.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) and potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted furans.
Scientific Research Applications
5-(4-Bromophenyl)-2-fluoro-3-(trifluoromethyl)furan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-2-fluoro-3-(trifluoromethyl)furan involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromophenyl)-2-(trifluoromethyl)-3-furoic acid
- 5-(4-Bromophenyl)-3-carboxy-2-(trifluoromethyl)furan
- 1-Bromo-4-[4-carboxy-5-(trifluoromethyl)fur-2-yl]benzene
Uniqueness
5-(4-Bromophenyl)-2-fluoro-3-(trifluoromethyl)furan is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the furan ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research applications.
Properties
CAS No. |
391683-57-1 |
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Molecular Formula |
C11H5BrF4O |
Molecular Weight |
309.05 g/mol |
IUPAC Name |
5-(4-bromophenyl)-2-fluoro-3-(trifluoromethyl)furan |
InChI |
InChI=1S/C11H5BrF4O/c12-7-3-1-6(2-4-7)9-5-8(10(13)17-9)11(14,15)16/h1-5H |
InChI Key |
OYOURJKUWUWGQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(O2)F)C(F)(F)F)Br |
Origin of Product |
United States |
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